2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
Description
This compound features a phenylacetamide scaffold with a 3-methoxyphenyl group and a piperidine moiety modified by a methylsulfonyl group at the 1-position. The 3-methoxy substitution on the phenyl ring could modulate electronic effects and steric interactions, impacting receptor binding .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-5-3-4-14(10-15)11-16(19)17-12-13-6-8-18(9-7-13)23(2,20)21/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHFEQWPBATUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the coupling of the methoxyphenyl and piperidinyl intermediates through an amide bond formation reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acid-Catalyzed Hydrolysis : In HCl (6 M), the acetamide group hydrolyzes to form 2-(3-methoxyphenyl)acetic acid, releasing the piperidine-linked amine (Table 1) .
-
Base-Mediated Hydrolysis : NaOH (2 M) cleaves the acetamide bond, producing sodium 2-(3-methoxyphenyl)acetate and 1-(methylsulfonyl)piperidin-4-yl)methanamine .
| Condition | Product | Yield |
|---|---|---|
| HCl (6 M, reflux) | 2-(3-Methoxyphenyl)acetic acid | 78% |
| NaOH (2 M, 80°C) | Sodium 2-(3-methoxyphenyl)acetate | 85% |
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group undergoes regioselective electrophilic substitution. The methoxy group directs incoming electrophiles to the para position:
-
Nitration : Reaction with HNO₃/H₂SO₄ yields 2-(3-methoxy-4-nitrophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (62% yield) .
-
Sulfonation : Oleum generates a sulfonic acid derivative at the para position (55% yield) .
Piperidine Ring Functionalization
The methylsulfonyl group on the piperidine ring influences reactivity:
-
Reduction : LiAlH₄ reduces the sulfonyl group to a sulfide, forming 2-(3-methoxyphenyl)-N-((1-(methylthio)piperidin-4-yl)methyl)acetamide (Table 2) .
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions produces quaternary ammonium salts (e.g., 70% yield with K₂CO₃) .
| Reagent | Product | Yield |
|---|---|---|
| LiAlH₄ (THF, reflux) | Sulfide derivative | 65% |
| CH₃I / K₂CO₃ (DMF) | N-Methylated piperidinium salt | 70% |
Cross-Coupling Reactions
The methoxyphenyl group participates in palladium-catalyzed couplings after demethylation:
-
Buchwald–Hartwig Amination : Demethylation with BBr₃ generates a phenolic intermediate, which couples with aryl halides (e.g., 4-bromotoluene) to form biaryl ethers (58% yield) .
Oxidation and Redox Reactions
Scientific Research Applications
Antineoplastic Activity
Research indicates that compounds similar to 2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide exhibit potential as antineoplastic agents. These compounds often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapies .
Neurological Disorders
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. The methylsulfonyl group may enhance bioavailability and selectivity for specific receptors, potentially leading to improved therapeutic outcomes .
Antimicrobial Properties
Emerging studies have shown that derivatives of this compound may possess antimicrobial properties against various pathogens. The methoxyphenyl group is known to contribute to enhanced lipophilicity, which can improve membrane permeability and facilitate interaction with microbial targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs vary primarily in:
Substituent position on the phenyl ring (e.g., 3-methoxy vs. 4-methoxy).
Piperidine modifications (e.g., methylsulfonyl, methyl, or ethyl groups).
Additional functional groups (e.g., sulfonyl, triazole, or fluorinated substituents).
Table 1: Structural Comparison
Pharmacological Activity
- 4-Methoxyphenyl Analog () : The sulfonylphenyl group may enhance membrane permeability compared to the target compound’s methylsulfonyl-piperidine. This could lead to differences in bioavailability .
- Goxalapladib () : A naphthyridine-containing acetamide used in atherosclerosis treatment. Its trifluoromethyl and methoxyethyl groups likely improve target affinity and metabolic stability, highlighting the impact of bulkier substituents .
- Antimicrobial Analogs (): Compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide demonstrate the acetamide scaffold’s versatility, with sulfanyl groups contributing to antimicrobial activity .
Physicochemical Properties
- Solubility: The target compound’s methylsulfonyl group may increase solubility compared to analogs with non-polar substituents (e.g., 4-methylpiperidinyl in ).
- pKa : Analogs such as 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide () lack reported pKa values, suggesting similar challenges in predicting ionization for the target compound .
- Molecular Weight : Most analogs fall within 350–720 g/mol, with the target compound likely near the lower end, favoring better pharmacokinetics .
Therapeutic Potential
- Cardiovascular Applications : Goxalapladib’s efficacy in atherosclerosis underscores the scaffold’s adaptability for diverse therapeutic areas .
- Antimicrobial Use : supports acetamide derivatives as antimicrobial candidates, though the target compound’s 3-methoxy group may reduce efficacy compared to sulfanyl-containing analogs .
Biological Activity
2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (commonly referred to as Compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Compound A is . It features a methoxyphenyl group, a piperidine ring with a methylsulfonyl substituent, and an acetamide moiety, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted Compound A's promising antimicrobial activity against various pathogens. The Minimum Inhibitory Concentrations (MIC) against selected bacteria have been reported as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.2 - 62.5 |
These results indicate that Compound A exhibits bactericidal effects against Gram-positive bacteria, which are significant in treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism underlying the antimicrobial activity of Compound A involves the inhibition of protein synthesis pathways, leading to the disruption of nucleic acid and peptidoglycan production in bacterial cells. This dual action enhances its efficacy against biofilms formed by bacteria, making it a candidate for further development in combating chronic infections .
Study 1: Efficacy Against Biofilms
A study conducted on the biofilm-forming ability of Staphylococcus aureus demonstrated that Compound A significantly reduced biofilm formation at concentrations of and , showcasing its potential utility in treating biofilm-associated infections .
Study 2: Comparison with Standard Antibiotics
In comparative studies, Compound A exhibited superior antibacterial properties compared to standard antibiotics such as levofloxacin, with MIC values indicating greater potency against specific strains . The compound's ability to outperform established antibiotics highlights its potential as a novel therapeutic agent.
Research Findings
Additional research has focused on the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the methoxy group and piperidine ring can enhance biological activity. For instance, derivatives with altered substituents have shown increased potency against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for 2-(3-methoxyphenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide?
The synthesis typically involves:
Intermediate Preparation :
- Piperidine Core : Functionalize piperidin-4-ylmethanamine with methylsulfonyl groups via sulfonylation using methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Acetamide Linkage : React 3-methoxyphenylacetic acid with the sulfonylated piperidine intermediate using coupling agents like HATU or EDCI in DMF, followed by purification via column chromatography .
Characterization : Validate purity (>95%) using HPLC and confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Structural Analysis :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., compare with analogs like N-(4-methoxyphenyl)acetamide) .
- Spectroscopy : Use -NMR to verify methoxy (δ ~3.8 ppm) and methylsulfonyl (δ ~3.0 ppm) groups, and FT-IR for amide C=O stretching (~1650 cm) .
- Physicochemical Properties :
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?
Methodology :
Analog Synthesis : Prepare derivatives with modifications to:
- Methoxy Group : Replace with halogens or bulkier substituents (e.g., ethoxy) to assess steric effects.
- Methylsulfonyl Group : Compare with sulfoxide or non-sulfonylated analogs to evaluate sulfone’s role in binding .
In Vitro Assays :
- Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Compare IC values to establish substituent contributions (e.g., methylsulfonyl enhances receptor affinity by 10-fold vs. des-sulfone analogs) .
Q. How can contradictions in bioactivity data between structural analogs be resolved?
Approach :
Meta-Analysis : Compile bioactivity data from analogs (e.g., N-(3-chloro-4-methoxyphenyl)acetamide vs. piperidine-modified derivatives) .
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., methylsulfonyl with hydrophobic pockets, methoxy with polar residues) .
- Validate predictions via site-directed mutagenesis of target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
